molecular formula C9H20N2 B1178831 tenecin 1 CAS No. 158622-59-4

tenecin 1

Cat. No.: B1178831
CAS No.: 158622-59-4
Attention: For research use only. Not for human or veterinary use.
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Description

Tenecin 1 is an inducible antibacterial protein originally isolated from the larvae of the insect Tenebrio molitor (mealworm) . It belongs to the insect defensin family, which are characterized by their low molecular weight (3-4 kDa) and a conserved structural motif known as the cysteine-stabilized α/β (CSαβ) motif . This structure consists of a short, amphipathic α-helix followed by a C-terminal antiparallel β-sheet, all stabilized by three disulfide bridges that are crucial for maintaining the peptide's active conformation and antibacterial activity . The N-terminal loop of this compound also plays a critical role by contributing to the increase of alpha-helical content in membrane-like environments, which is essential for its function . Mechanistically, insect defensins like this compound are known to act on the cytoplasmic membrane of bacteria . They exhibit potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and show lesser activity against Gram-negative bacteria . The disulfide bridges are a strict requirement for its antibacterial activity, as their deletion or reduction results in a complete loss of function . Due to its unique mode of action on bacterial membranes, a mechanism that differs from conventional antibiotics, this compound is a promising candidate for research into novel antimicrobial agents, especially in the context of growing antibiotic resistance . Its potential as a template for engineering novel peptides is highlighted by studies that have successfully designed active derivatives from its inactive α-helical domain through strategic amino acid replacements . This product, this compound, is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

158622-59-4

Molecular Formula

C9H20N2

Synonyms

tenecin 1

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Tenecin 1 is primarily known for its antimicrobial activity against various pathogens. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

  • Mechanism of Action : The mechanism involves the disruption of microbial membranes, leading to cell lysis. Studies indicate that fragments of this compound retain activity against pathogens, suggesting that specific regions of the peptide are critical for its function. For instance, the C-terminal beta-sheet domain has been shown to be particularly effective against a broad range of microorganisms .

Case Study: Antimicrobial Activity Assessment

Pathogen TypeActivity DetectedReference
Gram-positive bacteriaYes
Gram-negative bacteriaLimited
FungiYes

Applications in Medicine

This compound's unique properties make it a candidate for developing new therapeutic agents. Its potential applications include:

  • Wound Healing : Due to its antimicrobial properties, this compound can be utilized in wound dressings to prevent infections and promote healing.
  • Cancer Therapy : Research indicates that peptides similar to this compound can be conjugated with nanoparticles for targeted drug delivery in cancer treatment . This approach enhances the accumulation of therapeutic agents at tumor sites.

Case Study: Cancer Targeting with Nanoparticles

ApplicationDescriptionReference
Targeted Drug DeliveryPL3 peptide conjugated with nanoparticles for glioblastoma targeting
Proapoptotic EffectsEnhanced survival in treated glioma-bearing mice

Agricultural Applications

In agriculture, this compound can be explored for its role in enhancing plant immunity against pathogens.

  • Biopesticide Development : The peptide can be engineered into crops to confer resistance to bacterial and fungal diseases, potentially reducing the need for chemical pesticides.
  • Soil Health : Incorporating this compound into soil treatments may enhance microbial balance and plant health.

Case Study: Induction of Plant Immunity

ApplicationDescriptionReference
BiopesticideEngineering crops for enhanced disease resistance
Soil TreatmentPromoting beneficial microbial communities

Immunological Studies

Research into this compound also contributes to understanding insect immunity mechanisms.

  • Gene Regulation : Studies show that this compound is regulated by various immune signaling pathways, highlighting its role as a key effector in the immune response .
  • Priming Effects : Oral administration of heat-inactivated microorganisms has been shown to prime Tenebrio molitor larvae, enhancing their immune response and survival rates against subsequent infections .

Case Study: Immune Priming in Insects

Treatment TypeEffect on Survival RateReference
Oral PrimingIncreased survival after pathogen exposure

Comparison with Similar Compounds

Comparison with Similar Antimicrobial Compounds

Structural Homologs within the Tenecin Family

The Tenebrio system produces multiple AMPs with divergent activities (Table 1):

Compound Target Pathogens Structural Features Key Functional Domains Induction Pathways
Tenecin 1 Gram-positive bacteria, fungi CSαβ fold; 3 disulfide bonds C-terminal β-sheet (residues 29–43) Lys-type PG, polymeric DAP-type PG
Tenecin 2 Gram-negative bacteria Diptericin-like Unknown Lysozyme-treated DAP-type PG
Tenecin 3 Fungi (e.g., Candida albicans) Random coil with loose turn-like motifs Unknown Unknown
Tenecin 4 Gram-negative bacteria Attacin/gloverin-like; glycine-rich Homology to Drosophila attacin Toll/Imd pathways
  • Tenecin 2 : Unlike this compound, Tenecin 2 is specialized for Gram-negative bacteria, likely through interactions with lipopolysaccharides (LPS) .
  • Tenecin 3: Exhibits antifungal activity via a non-membrane-disruptive mechanism, possibly involving intracellular targets . Its unstructured conformation contrasts sharply with this compound’s rigid CSαβ fold .
  • Tenecin 4 : A glycine-rich AMP targeting Gram-negative bacteria, induced by Toll and Imd pathway ligands, highlighting functional divergence within the Tenecin family .

Cross-Family Comparisons

ASABF (Nematode Defensin)

ASABF, a cysteine-rich peptide from Ascaris suum, shares 25% sequence identity and 52% similarity with this compound in its bioactive region (Ser24–Cys66) . However, ASABF lacks the conserved cysteine array critical for this compound’s CSαβ fold, resulting in distinct structural and functional profiles. While this compound is membrane-active, ASABF’s activity is abolished by S-pyridylethylation, suggesting reliance on disulfide bonds absent in this compound’s active fragment .

Drosophila Defensin

Drosophila defensin shares this compound’s Gram-positive specificity but differs in induction pathways. This compound is upregulated in hemocytes by polymeric DAP-type peptidoglycan (PG), whereas Drosophila defensin responds to Lys-type PG .

Mechanism of Action and Resistance

Membrane Interaction vs. Intracellular Targeting

  • This compound : The C-terminal β-sheet fragment disrupts microbial membranes via electrostatic interactions and dye leakage assays confirm membrane permeabilization as its primary mode .

Resistance Evolution

  • Cross-Resistance : Staphylococcus aureus evolved resistance to this compound after 8 days of in vitro selection, with cross-sensitivity to melittin observed . Co-administration of Tenecin 2 modulates resistance evolution, reducing fitness costs in S. aureus .
  • Structural Determinants of Resistance : Hydrophobicity and net positive charge in this compound derivatives correlate with activity, as shown in α-helical domain-engineered peptides .

Structure-Activity Relationships (SAR)

  • Charge and Hydrophobicity : this compound’s C-terminal fragment requires a net positive charge (+5) for activity, while engineered α-helical peptides gain function through lysine/arginine substitutions .
  • Domain Contributions : The β-sheet domain is sufficient for broad-spectrum activity, whereas the full-length protein’s specificity may arise from steric hindrance by the α-helical domain .

Q & A

Q. What experimental methodologies are recommended for assessing Tenecin 1's antimicrobial activity?

The broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines, is standard for determining Minimum Inhibitory Concentration (MIC). Include positive controls (e.g., colistin) and negative controls (untreated cultures) to validate assay conditions. Growth curves should be monitored at OD600 for 18–24 hours, with MIC defined as the lowest concentration inhibiting visible growth .

Q. How can researchers determine this compound's stability under physiological conditions?

Stability assays should test this compound in simulated body fluids (e.g., serum, pH 7.4 buffer) at 37°C. Use mass spectrometry to confirm structural integrity over time and circular dichroism to monitor conformational changes. Include protease inhibitors to distinguish between chemical degradation and enzymatic breakdown .

Q. What are the best practices for standardizing this compound concentration in in vitro assays?

Quantify peptide concentration via UV-Vis spectroscopy (using molar extinction coefficients) or amino acid analysis. Prepare fresh stock solutions in sterile, endotoxin-free water to avoid aggregation. Validate concentrations with dose-response curves in each experiment .

Advanced Research Questions

Q. How should researchers design experiments to investigate evolutionary resistance to this compound?

Use serial passage assays with sub-inhibitory this compound concentrations over 20–30 generations. Monitor MIC increases and perform whole-genome sequencing of resistant strains to identify mutations. Compare fitness costs by measuring growth rates in antibiotic-free media versus ancestral strains .

Q. What methodologies resolve discrepancies between MIC values and time-kill assay results for this compound?

MIC measures static effects, while time-kill assays assess bactericidal activity. Reconcile data by conducting both assays under identical conditions (e.g., inoculum size, media). Use nonlinear regression to model concentration-dependent killing and identify thresholds for bactericidal vs. bacteriostatic effects .

Q. How can researchers evaluate this compound's synergy with other antimicrobial peptides (AMPs)?

Apply checkerboard assays to calculate Fractional Inhibitory Concentration (FIC) indices. For example, combine this compound with Tenecin 2 at sub-MIC concentrations and assess additive/synergistic effects. Validate findings with fluorescence-based membrane permeability assays to confirm dual-target mechanisms .

Q. What statistical approaches are optimal for analyzing this compound's time-dependent antimicrobial kinetics?

Use Kaplan-Meier survival curves for time-kill data and log-rank tests to compare survival distributions between treatments. For dose-response relationships, apply four-parameter logistic models (e.g., Hill equation) to estimate EC50 and Hill coefficients .

Q. How should conflicting cross-resistance data between this compound and commercial AMPs be addressed?

Perform systematic cross-resistance screening using standardized MIC panels (e.g., colistin, melittin). Analyze genomic data to distinguish between target-specific mutations (e.g., membrane lipid modifications) and general stress-response adaptations. Use isogenic mutant strains to validate candidate resistance genes .

Q. What experimental strategies validate this compound's target specificity in bacterial membranes?

Combine atomic force microscopy (AFM) for membrane rigidity measurements with fluorescent probes (e.g., DiSC3(5)) for depolarization assays. Compare this compound's effects on liposomes mimicking bacterial vs. mammalian membranes. Use genetic knockouts of putative membrane targets (e.g., LptD) to confirm specificity .

Q. How can researchers address reduced efficacy of this compound in complex biological matrices (e.g., biofilms)?

Use microcalorimetry to quantify this compound binding to biofilm extracellular polymeric substances (EPS). Supplement assays with DNase or dispersin B to degrade biofilm matrices. Combine this compound with efflux pump inhibitors (e.g., PAβN) to counteract resistance mechanisms .

Methodological Considerations

  • Data Contradictions : When MIC increases (e.g., 256 µg/mL to 512 µg/mL) conflict with growth curve data (e.g., prolonged lag phases), verify inoculum purity and assay temperature. Use RNA sequencing to identify stress-response pathways that may cause transient tolerance .
  • Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting protocols in structured formats (e.g., electronic lab notebooks) and depositing raw data in repositories like Zenodo .

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